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molecular formula C10H15BN2O3 B8573245 (6-(1,4-Oxazepan-4-yl)pyridin-3-yl)boronic acid

(6-(1,4-Oxazepan-4-yl)pyridin-3-yl)boronic acid

Cat. No. B8573245
M. Wt: 222.05 g/mol
InChI Key: WOHTVBQNSLDRLR-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 4-(5-bromopyridin-2-yl)-1,4-oxazepane (600 mg, 2.33 mmol), 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane (1.18 g, 4.67 mmol), Pd(dppf)Cl2 (286 mg, 0.35 mmol) and KOAc (687 mg, 6.99 mmol) in 30 ml of dioxane, under N2, was stirred at 110° C. for 3 hours. The volatiles were removed in vacuo, and the residue was purified by chromatography with EA/MeOH (20:1˜5:1) to give 165 mg of 6-(1,4-oxazepan-4-yl)pyridin-3-ylboronic acid. MS (m/z)=223 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
KOAc
Quantity
687 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
286 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.CC1(C)C(C)(C)[O:19][B:18](B2OC(C)(C)C(C)(C)O2)[O:17]1.CC([O-])=O.[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[O:11]1[CH2:12][CH2:13][CH2:14][N:8]([C:5]2[N:6]=[CH:7][C:2]([B:18]([OH:19])[OH:17])=[CH:3][CH:4]=2)[CH2:9][CH2:10]1 |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCOCCC1
Name
Quantity
1.18 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
KOAc
Quantity
687 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
286 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography with EA/MeOH (20:1˜5:1)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CCC1)C1=CC=C(C=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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